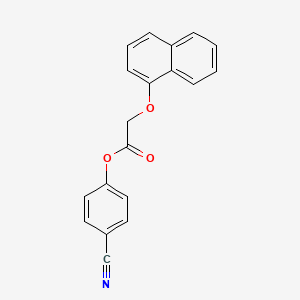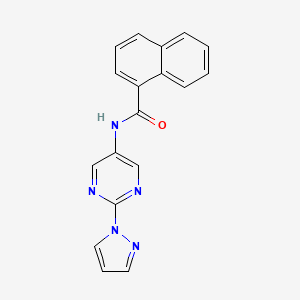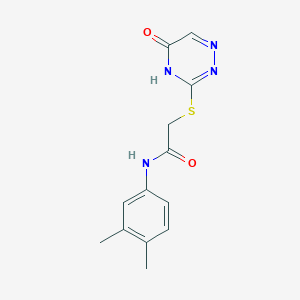
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its chromen-4-one core structure, which is substituted with ethoxy, dimethyl, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenol, ethyl bromide, and phenol.
Ethoxylation: The first step involves the ethoxylation of 2,5-dimethylphenol using ethyl bromide in the presence of a base like potassium carbonate.
Phenoxylation: The ethoxylated product is then subjected to phenoxylation using phenol and a suitable catalyst, such as aluminum chloride.
Cyclization: The final step involves cyclization to form the chromen-4-one core structure. This is typically achieved through a condensation reaction using an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Neuroprotective Activity: It protects neurons from oxidative stress and excitotoxicity, potentially through modulation of signaling pathways like the Nrf2 pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
- 7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
- 7-ethoxy-2,5-dimethyl-3-phenyl-4H-chromen-4-one
Uniqueness
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antioxidant and anti-inflammatory activities, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
7-ethoxy-2,5-dimethyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-15-10-12(2)17-16(11-15)22-13(3)19(18(17)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRXFMXGOMWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2557356.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557357.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2557361.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2557362.png)
![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)
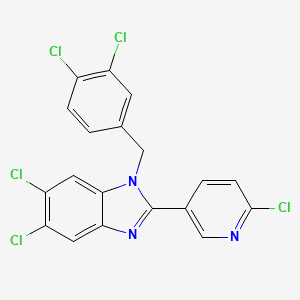
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride](/img/structure/B2557365.png)
![1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2557367.png)
![5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2557371.png)
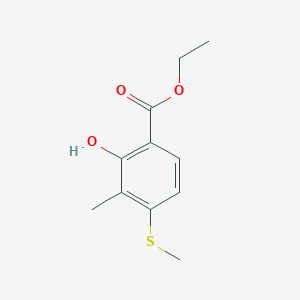
![N-[4-(phenylamino)phenyl]furan-3-carboxamide](/img/structure/B2557373.png)
